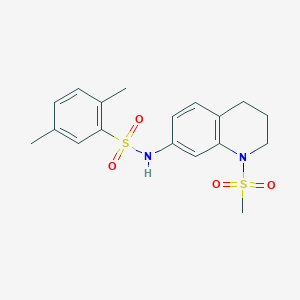

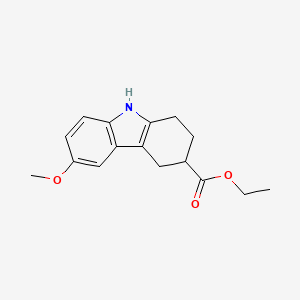

ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Descripción general

Descripción

Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound with the molecular formula C16H19NO3 . It has a molecular weight of 273.33 . The compound is in solid form .

Synthesis Analysis

The synthesis of related carbazole derivatives has been explored in various studies. A convenient method for synthesizing 1-oxo-1,2,3,4-tetrahydrocarbazoles was developed through the Fischer indole synthesis, which involves the reaction of 2-aminocyclohexanone hydrochlorides with phenylhydrazine hydrochlorides under mild conditions.Molecular Structure Analysis

The InChI code for ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is 1S/C16H19NO3/c1-3-20-16(18)10-4-6-14-12(8-10)13-9-11(19-2)5-7-15(13)17-14/h5,7,9-10,17H,3-4,6,8H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a solid substance . It has a molecular weight of 273.33 .Aplicaciones Científicas De Investigación

- Carbazoles, including derivatives like ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, exhibit antitumor properties. They interfere with cancer cell growth and proliferation, making them potential candidates for cancer therapy .

- Some carbazole derivatives have demonstrated antiepileptic activity. These compounds modulate neuronal excitability and may be explored further for managing epilepsy .

- Carbazoles possess antibacterial and antifungal effects. Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate could contribute to combating microbial infections .

- Carbazoles may protect neurons from damage caused by oxidative stress or neurodegenerative conditions. Their ability to scavenge free radicals makes them interesting candidates for neuroprotection .

- Fluorescent carbazole derivatives, owing to their spectral properties, find applications as markers in biology, photo-induced electron sensors, and light-emitting diodes (LEDs) .

- Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate serves as an organic intermediate in chemical synthesis. It contributes to the development of fine chemicals and pharmaceutical research .

Antitumor Activity

Antiepileptic Effects

Antimicrobial Properties

Neuroprotective Potential

Fluorescent Markers and Sensors

Chemical Synthesis and Organic Intermediates

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The chemspider database provides some physicochemical properties of a structurally similar compound, 6-methoxy-2,3,4,9-tetrahydro-1h-carbazole . These properties, such as water solubility and logP, can influence the ADME properties of a compound.

Result of Action

Given its structural similarity to other indole derivatives, it may exhibit a range of biological activities .

Propiedades

IUPAC Name |

ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-20-16(18)10-4-6-14-12(8-10)13-9-11(19-2)5-7-15(13)17-14/h5,7,9-10,17H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBSUFDIRLXCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)

![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)

![4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde](/img/structure/B2546345.png)

![2-Chloro-1-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B2546354.png)